Bienvenue dans la boutique en ligne BenchChem!

3-(2,5-Dimethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Medicinal Chemistry Scaffold Design Heterocycle Saturation

3-(2,5-Dimethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid (CAS 1247189-55-4) is a heterocyclic building block belonging to the 4,5-dihydroisoxazole (isoxazoline) class, featuring a non-aromatic five-membered N,O-heterocycle fused with a 2,5-dimethylphenyl substituent at position 3 and a carboxylic acid at position 5. The compound is commercially available at ≥98% purity with recommended storage at 2–8°C under dry, sealed conditions.

Molecular Formula C12H13NO3
Molecular Weight 219.24
CAS No. 1247189-55-4
Cat. No. B2994982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,5-Dimethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
CAS1247189-55-4
Molecular FormulaC12H13NO3
Molecular Weight219.24
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C2=NOC(C2)C(=O)O
InChIInChI=1S/C12H13NO3/c1-7-3-4-8(2)9(5-7)10-6-11(12(14)15)16-13-10/h3-5,11H,6H2,1-2H3,(H,14,15)
InChIKeyXCEGVXYQUJAHLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,5-Dimethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid (CAS 1247189-55-4): Procurement-Relevant Structural and Physicochemical Baseline


3-(2,5-Dimethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid (CAS 1247189-55-4) is a heterocyclic building block belonging to the 4,5-dihydroisoxazole (isoxazoline) class, featuring a non-aromatic five-membered N,O-heterocycle fused with a 2,5-dimethylphenyl substituent at position 3 and a carboxylic acid at position 5 [1]. The compound is commercially available at ≥98% purity with recommended storage at 2–8°C under dry, sealed conditions . Its computed physicochemical profile—XLogP3 of 2.1, topological polar surface area (TPSA) of 58.9 Ų, molecular weight 219.24 g/mol, 2 rotatable bonds, and 4 hydrogen bond acceptors—places it within favorable drug-like property space, making it a candidate for fragment-based screening, combinatorial library enumeration, and medicinal chemistry optimization programs [1].

Why Generic Substitution Fails for 3-(2,5-Dimethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid: Scaffold Saturation and Substituent Controls That Govern Selection


Within the 3-aryl-isoxazole/isoxazoline carboxylic acid chemical space, seemingly minor structural variations—oxidation state of the heterocycle, substitution pattern on the phenyl ring, and carboxylic acid regioisomerism—produce large changes in molecular properties that cannot be compensated for by simple concentration adjustments. The 4,5-dihydroisoxazole core of the target compound introduces sp³ hybridization at C4, a stereogenic center at C5, and a non-aromatic heterocycle with distinct electronic and conformational properties compared to the fully aromatic isoxazole found in regioisomeric analogs [1][2]. These differences manifest as quantifiable shifts in lipophilicity (ΔXLogP3 up to 0.5 log units), polar surface area (ΔTPSA up to 18.5 Ų), hydrogen bond acceptor count (Δ up to 2), and rotatable bond count (Δ up to 2) relative to the closest aromatic isoxazole and 2,5-dimethoxy-substituted analogs [1][3]. Such physicochemical differences directly affect permeability, solubility, target engagement, and off-target promiscuity, making generic interchange of in-class compounds scientifically invalid for any program requiring reproducible structure–activity relationships.

Quantitative Differential Evidence for 3-(2,5-Dimethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid Versus Closest Analogs


Scaffold Saturation Differential: 4,5-Dihydroisoxazole (Isoxazoline) vs. Fully Aromatic Isoxazole Regioisomer

The target compound bears a 4,5-dihydroisoxazole (isoxazoline) core, which is the partially saturated, non-aromatic analog of the fully aromatic isoxazole found in comparator 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carboxylic acid. This saturation state difference introduces (i) sp³ hybridization at the C4 methylene, (ii) a chiral center at C5 bearing the carboxylic acid, and (iii) altered electron distribution on the N–O heterocycle, all of which are absent in the flat, achiral aromatic isoxazole regioisomer [1][2]. The presence of a stereogenic center enables enantiomeric resolution for stereoselective target engagement, a capability not available with the achiral aromatic isoxazole comparator [1].

Medicinal Chemistry Scaffold Design Heterocycle Saturation

Lipophilicity Differential: Intermediate LogP of the Target Compound Enables Balanced Permeability-Solubility Profile

The target compound has a computed XLogP3 of 2.1, which is 0.5 log units lower than the fully aromatic isoxazole regioisomer (2,5-dimethylphenyl-isoxazole-3-carboxylic acid, XLogP3 = 2.6) and 0.7 log units higher than the 2,5-dimethoxy-substituted isoxazoline analog (XLogP3 = 1.4) [1][2][3]. In drug discovery, a ΔLogP of ≥0.5 units is considered significant for oral absorption and permeability, with LogP values in the 1–3 range generally optimal for balancing passive membrane permeability with aqueous solubility [1]. The target compound's intermediate LogP of 2.1 positions it favorably relative to both comparators, avoiding the higher lipophilicity of the aromatic isoxazole that may increase metabolic liability and the lower lipophilicity of the dimethoxy analog that may limit permeability.

ADME Lipophilicity Drug-Likeness

Polar Surface Area Advantage: Lower TPSA of the Target Indicates Superior Predicted Membrane Permeability

The topological polar surface area (TPSA) of the target compound is 58.9 Ų, which is lower than both the aromatic isoxazole regioisomer (TPSA = 63.3 Ų, a difference of 4.4 Ų) and the 2,5-dimethoxy-substituted analog (TPSA = 77.4 Ų, a difference of 18.5 Ų) [1][2][3]. TPSA values below 60 Ų are generally associated with good oral absorption and blood–brain barrier penetration, while TPSA values above 70 Ų predict poorer membrane permeability [1]. The target compound's TPSA of 58.9 Ų falls below the 60 Ų threshold, whereas the dimethoxy analog at 77.4 Ų exceeds the 70 Ų threshold for permeability concern. The 4.4 Ų decrease relative to the aromatic isoxazole is attributable to the reduced polarity of the partially saturated N–O heterocycle versus the aromatic isoxazole.

Membrane Permeability Drug Design Physicochemical Profiling

Hydrogen Bond Acceptor and Rotatable Bond Count Reduction: Reduced Off-Target Promiscuity Potential vs. Dimethoxy Analog

The target compound has 4 hydrogen bond acceptors (HBA) and 2 rotatable bonds, compared to 6 HBA and 4 rotatable bonds for the 2,5-dimethoxy-substituted analog [1][2]. The two additional HBA in the dimethoxy analog arise from the methoxy oxygen atoms, which increase hydrogen bonding capacity and may contribute to higher off-target binding. The two additional rotatable bonds in the dimethoxy analog (from the methoxy groups) increase conformational flexibility and the entropic penalty upon target binding. In fragment-based drug design, lower HBA count (≤5) and lower rotatable bond count (≤3) are associated with higher ligand efficiency and improved selectivity profiles [1].

Selectivity Molecular Complexity Fragment-Based Drug Design

Commercial Purity and Storage Specification Differential: Target Compound Offers Higher Guaranteed Purity than Closest Analogs

The target compound is available from multiple commercial suppliers at a purity specification of ≥98% . In contrast, the closest aromatic isoxazole regioisomer 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carboxylic acid is typically offered at 95%+ purity , and the 2,5-dimethoxy-substituted analog is available at 95% or 97% purity . An absolute purity difference of 1–3 percentage points is significant in screening applications: a 95% pure sample may contain up to 5% of impurities that can act as potent false positives or false negatives in biochemical or cellular assays. The target compound's higher guaranteed purity reduces the risk of impurity-driven assay artifacts, which is critical for high-throughput and fragment-based screening where hit confirmation rates depend on sample integrity.

Procurement Quality Control Reproducibility

Recommended Research and Industrial Application Scenarios for 3-(2,5-Dimethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid Based on Quantitative Evidence


Fragment-Based and High-Throughput Screening Libraries Requiring High Purity and Favorable Permeability

With a TPSA of 58.9 Ų (below the 60 Ų permeability threshold) and a commercially guaranteed purity of ≥98%, this compound is well-suited for inclusion in fragment-based screening libraries where sample integrity and membrane permeability are critical for hit identification and confirmation [1][2]. The 1–3 percentage point purity advantage over the closest analogs reduces the risk of impurity-driven false positives, a key consideration in high-throughput screening logistics.

Stereochemistry-Dependent Target Engagement Studies Exploiting the Chiral C5 Center

The presence of a stereogenic center at C5 of the 4,5-dihydroisoxazole ring—absent in the achiral aromatic isoxazole regioisomer—enables enantiomeric resolution and stereoselective biological evaluation [1]. This makes the compound a preferred scaffold for medicinal chemistry programs investigating chiral recognition elements, stereospecific enzyme inhibition, or diastereoselective receptor interactions where the achiral analog cannot provide differentiation.

Lead Optimization Programs Requiring Balanced Lipophilicity as a Starting Point

The target compound's XLogP3 of 2.1 occupies an intermediate position between the more lipophilic aromatic isoxazole (2.6) and the less lipophilic dimethoxy analog (1.4) [1][2][3]. This balanced lipophilicity provides a versatile starting point for medicinal chemistry optimization, allowing both lipophilic and hydrophilic substitutions without immediately exceeding the LogP 1–3 range generally considered favorable for oral bioavailability. The 0.5 log unit difference from the aromatic isoxazole is large enough to produce meaningful differences in metabolic stability and solubility.

Selectivity-Driven Chemical Biology Probes with Reduced Off-Target Binding Potential

Compared to the 2,5-dimethoxy-substituted analog, the target compound has 2 fewer hydrogen bond acceptors (4 vs. 6) and 2 fewer rotatable bonds (2 vs. 4) [1][2]. These reductions lower the potential for non-specific hydrogen bonding interactions and conformational entropy penalties upon binding, making the compound a superior choice for chemical probe development where target selectivity and ligand efficiency are paramount requirements.

Quote Request

Request a Quote for 3-(2,5-Dimethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.